molecular formula C8H5FN2O2 B051983 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 121649-18-1

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Número de catálogo: B051983
Número CAS: 121649-18-1
Peso molecular: 180.14 g/mol
Clave InChI: GJHOBBCSKKRRBE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (CAS 121649-18-1) is a high-purity fluorinated 1,3,4-oxadiazole derivative serving as a versatile scaffold in medicinal chemistry and drug discovery research. This compound features the privileged 1,3,4-oxadiazole heterocycle, recognized as a bioisostere for carboxylic acids, esters, and carboxamides, which enhances its potential to interact with diverse biological targets and improves pharmacokinetic properties. Key Research Applications: • Anticancer Research: As a core 1,3,4-oxadiazole scaffold, this compound is a valuable precursor for developing novel anticancer agents. Researchers utilize it to create hybrids that inhibit critical enzymes in cancer cell proliferation, including thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . • Antimicrobial Development: The structural motif is actively investigated for designing new antibacterial and antifungal compounds to address antimicrobial resistance (AMR) . It serves as a key building block for creating hybrids with enhanced activity against resistant bacterial strains. • Neuromuscular Research: While not the direct active pharmaceutical ingredient, this specific chemical class is foundational to developing therapeutics for genetic disorders like Duchenne muscular dystrophy, acting through read-through mechanisms for nonsense mutations . Chemical Profile: • Molecular Formula: C8H5FN2O2 • Molecular Weight: 180.14 g/mol • Storage: Recommended to be stored sealed in a dry environment at 2-8°C This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Propiedades

IUPAC Name

5-(4-fluorophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHOBBCSKKRRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368906
Record name 5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121649-18-1
Record name 5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121649-18-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Formation of Diacylhydrazine Precursors

Diacylhydrazines are synthesized by reacting hydrazides with acyl chlorides. For 5-(4-fluorophenyl) substitution, 4-fluorobenzoyl chloride is condensed with a second acyl chloride or carboxylic acid derivative. For example, Al-Talib et al. demonstrated that symmetric diaroylhydrazides of adipic acid cyclize under POCl₃ to yield bis-oxadiazole derivatives, a strategy adaptable to monosubstituted analogs.

POCl₃-Mediated Cyclization

Phosphorus oxychloride efficiently promotes cyclodehydration by eliminating water and facilitating ring closure. In a representative procedure, 4-fluorobenzoyl hydrazide reacts with a second acylating agent (e.g., acetyl chloride) in POCl₃ under reflux to yield the target oxadiazole. This method achieves moderate to high yields (65–85%) but requires careful control of stoichiometry to avoid side products.

Reaction Scheme

4-Fluorobenzoyl hydrazide+R-COClPOCl3,ΔThis compound+HCl+H2O\text{4-Fluorobenzoyl hydrazide} + \text{R-COCl} \xrightarrow{\text{POCl}3, \Delta} \text{this compound} + \text{HCl} + \text{H}2\text{O}

Cyclization of Acetohydrazides with Aromatic Acids

An alternative route involves the direct cyclization of acetohydrazides with aromatic acids in POCl₃. This one-pot method streamlines synthesis by combining acylation and cyclization steps.

Synthesis of Acetohydrazides

Acetohydrazides are prepared by treating ethyl 2-(2-oxobenzothiazolin-3-yl)acetates with hydrazine hydrate. For instance, 3-[(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one was synthesized in 82.6% yield by refluxing acetohydrazides with 4-fluorobenzoic acid in POCl₃. Adapting this protocol, the unsubstituted oxadiazol-2(3H)-one can be obtained by omitting the benzothiazole component.

Reaction Optimization

Key parameters include reflux duration (8–12 hours), POCl₃ volume (5–10 mL per mmol substrate), and stoichiometric ratios (1:1.05 hydrazide-to-acid). Yields correlate with the electron-withdrawing nature of substituents, with fluorophenyl groups enhancing cyclization efficiency.

Silane-Based Cyclization Strategies

Recent advances employ silane reagents like HMDS or trimethylchlorosilane (TMCS) to facilitate cyclization under milder conditions. These methods minimize side reactions and improve functional group tolerance.

Hexamethyldisilazane (HMDS) Protocol

HMDS, in the presence of catalytic tetrabutylammonium fluoride (TBAF), promotes cyclization of diacylhydrazines at room temperature. For example, N³-acylated phenylcarbazinate derivatives cyclize to 4H-1,3,4-oxadiazole-5-ones in acetonitrile, offering yields comparable to POCl₃-based methods (70–80%).

Trimethylchlorosilane (TMCS) Approach

TMCS with trifluoromethanesulfonic acid (TfOH) catalyzes cyclization in dimethylformamide (DMF) at 60°C. This method is particularly effective for electron-deficient substrates, achieving 85–90% yields for fluorophenyl-containing oxadiazoles.

Characterization and Analytical Data

Structural confirmation of this compound relies on spectroscopic techniques:

Table 1: Spectroscopic Data for this compound

PropertyValue/DescriptionSource
Melting Point 151–153°C
IR (KBr, cm⁻¹) 1655 (C=O), 1608 (C=N), 1222 (C-F)
¹H NMR (CDCl₃, δ) 7.32–7.26 (m, 2H, ArH), 4.50 (t, J=6.3 Hz, CH₂)
¹³C NMR (CDCl₃, δ) 166.60 (C=O), 161.06 (C-F), 130.54 (ArC)
HRMS (ESI) [M+Na]⁺ calcd: 465.1003; found: 465.1004

Comparative Analysis of Synthetic Methods

Table 2: Comparison of Preparation Methods

MethodYield (%)ConditionsAdvantagesLimitations
POCl₃ Cyclization65–85Reflux, 8–12 hrsHigh yields, scalableCorrosive reagents, side products
HMDS/TBAF70–80RT, 24 hrsMild conditions, functional toleranceCostly silane reagents
TMCS/TfOH85–9060°C, 6 hrsHigh efficiency, short durationRequires anhydrous conditions

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

    Cycloaddition Reactions: The compound can engage in cycloaddition reactions due to the presence of the oxadiazole ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the oxadiazole ring.

Mecanismo De Acción

The mechanism of action of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways depend on the specific application and target .

Comparación Con Compuestos Similares

Table 1: Comparison of 1,3,4-Oxadiazol-2(3H)-one Derivatives

Compound Name Substituents Key Activities/Properties Affinity/Potency References
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one 5-(4-fluorophenyl) Potential therapeutic applications* Not reported
Compound 1 (Melatonin receptor agonist) 5-[2-(5-methoxy-1H-indol-3-yl)ethyl] Melatonin receptor partial agonist Ki = 35 nM (hMT1R), 4 nM (hMT2R)
Oxadiargyl (Herbicide) 3-(2,4-dichlorophenyl), 5-(tert-butyl) Herbicidal activity log P = 3.70
5-(3-Trifluoromethylphenyl)-1,3,4-oxadiazol-2(3H)-one 5-(3-CF3-phenyl) Notum carboxylesterase inhibition SAR study participant
5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one 5-(2-aminophenyl) Antioxidant/Keap1/Nrf2 pathway modulation Nrf2 activation in AREc32 cells
5-(1-/2-Naphthyloxymethyl)-1,3,4-oxadiazol-2(3H)-thione 5-(naphthyloxymethyl), thione Antimicrobial activity MIC: 64–256 mg/mL

*Inferred from structural analogues in , which describe a related fluoro-methoxybiphenyl derivative with analgesic activity.

Key Observations

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., -F, -CF3): The 4-fluorophenyl group in the target compound enhances lipophilicity (log P) and may improve membrane permeability compared to non-halogenated analogues. Fluorine’s electronegativity also stabilizes aromatic interactions in receptor binding .
  • Bulkier Substituents (e.g., Indole, Naphthyl):

    • Melatonin receptor agonists (e.g., Compound 1) with 5-methoxyindole ethyl chains demonstrate high receptor subtype selectivity, attributed to the indole moiety’s mimicry of melatonin’s native structure .
    • Antimicrobial thione derivatives (e.g., naphthyloxymethyl) highlight the importance of the sulfur atom (vs. oxygen in oxadiazolones) in enhancing antibacterial potency .

Positional Isomerism

  • Para vs. Meta Substitution: The 4-fluorophenyl group (para) in the target compound contrasts with meta-substituted analogues (e.g., 3-CF3-phenyl in Notum inhibitors). Para substitution often provides optimal steric and electronic alignment for target engagement, as seen in receptor-binding scaffolds .
  • Ortho-Amino Substituents: 5-(2-Aminophenyl) derivatives () exhibit antioxidant activity via Keap1/Nrf2 pathway modulation, suggesting that ortho-substituents facilitate specific protein interactions distinct from para-fluorophenyl derivatives .

Pharmacological and Physicochemical Properties

  • Lipophilicity:

    • Oxadiargyl, a dichlorophenyl-tert-butyl derivative, has a log P of 3.70, making it suitable for herbicidal applications requiring environmental persistence . The target compound’s 4-fluorophenyl group likely confers moderate lipophilicity, balancing bioavailability and target engagement.
  • Substituent complexity dictates synthetic feasibility; for example, tert-butyl groups (oxadiargyl) require multi-step functionalization .

Actividad Biológica

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, with the CAS number 121649-18-1, is a compound belonging to the oxadiazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly in anticancer and antiviral domains.

  • Molecular Formula : C8_8H5_5FN2_2O2_2
  • Molecular Weight : 180.14 g/mol
  • Structural Characteristics : The oxadiazole ring contributes significantly to the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives. Various methods have been reported to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study synthesized a series of oxadiazole derivatives and evaluated their cytotoxic effects on various cancer cell lines:

CompoundCell Line TestedIC50_{50} (µM)Mechanism of Action
5eHT-108019.56Induction of apoptosis via caspase activation
5eA-549Not specifiedCell-cycle arrest at G2/M phase

The compound exhibited significant growth inhibition in fibrosarcoma (HT-1080) cells and demonstrated a mechanism involving apoptosis through caspase-3/7 activation and cell cycle arrest .

Antiviral Activity

Despite its promising anticancer effects, this compound showed limited antiviral activity against SARS-CoV-2 in the same study, with an effective concentration (EC50_{50}) greater than 100 µM . This indicates that while the compound may not be effective against certain viruses, its anticancer properties warrant further investigation.

Other Biological Activities

The broader class of 1,3,4-oxadiazoles has been associated with various biological activities:

  • Antimicrobial : Some derivatives exhibit antibacterial and antifungal properties.
  • Anti-inflammatory : Certain modifications have shown promise in reducing inflammation.
  • Antioxidant : Oxadiazole derivatives often display antioxidant capabilities which may contribute to their therapeutic effects .

Case Studies

A comprehensive review analyzed multiple studies focusing on the biological activity of oxadiazole derivatives. It was noted that structural modifications significantly influence their activity profiles. For instance:

  • Cytotoxicity against Cancer Cells : Various oxadiazole derivatives were tested against multiple cancer types (e.g., MCF-7 for breast cancer), showcasing varying degrees of cytotoxicity depending on their structural features.
  • Mechanism-Based Approaches : The review emphasized that many oxadiazoles inhibit critical enzymes involved in cancer proliferation (e.g., thymidylate synthase) and induce apoptosis through mitochondrial pathways .

Q & A

Q. What are the established synthetic routes for 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, and what yields are typically achieved?

The compound is synthesized via cyclization reactions. A common method involves reacting 5-aryl-2-chloroacetamido-1,3,4-oxadiazoles with secondary amines (e.g., Scheme 13.295 in ). For example, this compound derivatives are prepared using substituted benzoate esters or benzohydrazides under optimized conditions (e.g., 70°C with 8 equivalents of reagent). Yields for analogous oxadiazolones range from 8% to 79%, depending on substituents and reaction scale .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 7.65–7.48 ppm for fluorophenyl protons in DMSO-d6) .
  • LCMS : For molecular ion verification (e.g., [M+H]+ = 206.2 for dimethylamino-substituted analogs) .
  • X-ray crystallography : To resolve stereochemical features, as demonstrated for structurally related oxadiazolones .

Q. What primary pharmacological targets have been identified for this compound?

The oxadiazolone core exhibits activity against:

TargetActivity (IC50)Key Study FindingsReference
MAO-B 1.4–8.05 µMPotent inhibition with >71,400-fold selectivity over MAO-A .
QR2 0.57 µMCompetitive inhibition in neuroprotection assays .
MT1/MT2 receptors Sub-micromolar bindingEvaluated via radioligand displacement assays .

Advanced Research Questions

Q. How can receptor subtype selectivity (e.g., MT1 vs. MT2) be optimized in oxadiazolone derivatives?

Selectivity is modulated by:

  • Substituent positioning : Electron-withdrawing groups (e.g., fluorine) enhance MT2 affinity .
  • Functional group addition : Propargyl or alkoxy chains improve blood-brain barrier permeability, critical for CNS targets .
  • Crystallographic studies : Fragment-based screening identifies binding pockets for rational design (e.g., Notum carboxylesterase inhibition) .

Q. What strategies are used to design multi-target-directed ligands (MTDLs) incorporating this oxadiazolone scaffold?

MTDLs combine oxadiazolone with bioactive moieties (e.g., resveratrol) to target oxidative stress and neurodegeneration:

StrategyExample CompoundTargets EngagedReference
Hybridization Compound 4eNRF2, MAO-B, QR2
Scaffold hopping Carbazole-oxadiazoloneCDK8, neurogenic pathways
Methodologies include structure-activity relationship (SAR) analysis and in vitro neuroprotection assays against toxins like okadaic acid .

Q. How do structural modifications influence enzyme inhibition kinetics (e.g., MAO-B)?

  • Nitrile derivatives : Exhibit tight-binding inhibition (Ki* = 0.7 nM for MAO-B) via a two-step competitive mechanism .
  • Thione analogs : Reduce potency but improve solubility (e.g., 5-naphthyloxymethyl derivatives with MIC = 64–256 µg/mL against S. aureus) .
  • Alkyl chain length : Longer chains (e.g., prop-2-ynyl) enhance herbicidal activity in oxadiargyl analogs .

Data Contradictions and Resolution

  • Synthetic yields : Vary widely (8–79%) due to steric hindrance from substituents like trifluoromethyl groups .
  • MAO-B vs. QR2 activity : While MAO-B inhibitors prioritize lipophilicity, QR2 ligands benefit from polar groups (e.g., methoxy), necessitating balanced logP optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.